molecular formula C23H23N5OS B2804082 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 832680-30-5

1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2804082
CAS No.: 832680-30-5
M. Wt: 417.53
InChI Key: XIKAAKSNEMQNJO-UHFFFAOYSA-N
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Description

1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound featuring a triazole ring linked to an indole moiety. This compound integrates several pharmacophoric structures that might offer notable biological activities, making it an intriguing subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline involves multiple steps, beginning with the formation of the triazole ring Typically, the synthesis proceeds via the cyclization of substituted hydrazides and thiosemicarbazides under appropriate conditions to yield the triazole ring The addition of indole groups usually involves nucleophilic substitution reactions

Industrial Production Methods

For industrial production, the scalability of these synthetic methods often requires optimizing reaction conditions, such as temperature, solvents, and catalysts, to enhance yields and purity. Continuous flow chemistry might be used to achieve consistent production rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of reactions, including:

  • Oxidation: : Can occur at the indole ring, particularly at the 3-position.

  • Reduction: : Typically at the triazole ring or carbonyl functionalities.

  • Substitution: : Nucleophilic substitution reactions are common at the indole nitrogen and triazole positions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and thiols. Typical conditions may involve standard organic solvents (e.g., dichloromethane, ethanol) and controlled temperatures.

Major Products

The major products formed from these reactions generally depend on the substituents and the exact reaction conditions but might include various oxidized indole derivatives, reduced triazole rings, and substituted tetrahydroquinoline structures.

Scientific Research Applications

Chemistry

In chemistry, 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is of interest due to its potential as a building block for more complex molecules. It can be used in studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound may exhibit significant pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Industry

Industrial applications could include its use as a precursor for producing specialized chemicals or as part of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound often revolves around its interactions with specific molecular targets, such as enzymes or receptors. For instance, the indole and triazole moieties might bind to enzyme active sites, inhibiting their activity. The pathways involved could include signal transduction pathways in cells, leading to altered cellular responses.

Comparison with Similar Compounds

Compared to other similar compounds, 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline stands out due to its combined structure of indole, triazole, and tetrahydroquinoline. Similar compounds include:

  • 1-(1H-indol-3-yl)-1H-tetrazole

  • 2-(1H-indol-3-yl)-4,5-dihydro-1H-imidazole

  • 1-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazole-3-thiol

These compounds share common functional groups but differ in terms of their overall chemical structure and potential activities.

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Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-2-27-22(18-14-24-19-11-5-4-10-17(18)19)25-26-23(27)30-15-21(29)28-13-7-9-16-8-3-6-12-20(16)28/h3-6,8,10-12,14,24H,2,7,9,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKAAKSNEMQNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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